molecular formula C6H6FNO2S B1216867 Sulfanilyl fluoride CAS No. 98-62-4

Sulfanilyl fluoride

Cat. No.: B1216867
CAS No.: 98-62-4
M. Wt: 175.18 g/mol
InChI Key: BPUKPIBWYZWYQV-UHFFFAOYSA-N
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Description

Sulfanilyl fluoride is an organic compound with the molecular formula C₆H₆FNO₂S. It is a sulfonyl fluoride derivative, characterized by the presence of a sulfonyl fluoride group (SO₂F) attached to an aromatic ring. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical processes.

Biochemical Analysis

Biochemical Properties

Sulfanilyl fluoride plays a significant role in biochemical reactions, particularly as a reactive probe in chemical biology and molecular pharmacology . It interacts with a variety of enzymes and proteins, including serine, threonine, lysine, tyrosine, cysteine, and histidine residues . These interactions are primarily covalent, leading to the modification of these amino acid residues. This property makes this compound a useful tool for studying enzyme activity and protein interactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, exposure to this compound can lead to oxidative stress, organelle damage, and apoptosis in cells . Additionally, it can inhibit glycolysis and ATP production, thereby altering cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act as a covalent inhibitor of enzymes . It binds to specific amino acid residues in the active sites of enzymes, leading to their inhibition. This interaction can result in changes in gene expression and cellular function. For example, this compound can inhibit proteases by modifying reactive serine residues in their active sites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and resistance to hydrolysis under physiological conditions . Prolonged exposure to this compound can lead to its gradual degradation and reduced efficacy . Long-term studies have shown that continuous exposure to this compound can result in persistent changes in cellular function, including sustained inhibition of enzyme activity and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including neurobehavioral impairments and oxidative stress . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to enzyme inhibition and protein modification . It interacts with enzymes such as proteases and kinases, affecting their activity and, consequently, metabolic flux and metabolite levels . These interactions can lead to changes in cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . This distribution is crucial for its effectiveness as a biochemical probe and inhibitor.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . It is often directed to particular cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . These localization patterns are essential for its role in modifying enzyme activity and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfanilyl fluoride can be synthesized through several methods. One common approach involves the reaction of sulfonyl chlorides with fluoride sources. For instance, the reaction of sulfanilyl chloride with potassium fluoride (KF) in the presence of a phase transfer catalyst like 18-crown-6 in acetonitrile can yield this compound . Another method involves the direct fluorosulfonylation of aromatic compounds using sulfuryl fluoride (SO₂F₂) gas .

Industrial Production Methods: Industrial production of this compound typically employs the chlorine-fluorine exchange method. This involves the reaction of sulfanilyl chloride with an aqueous solution of potassium fluoride (KF) or potassium bifluoride (KHF₂) under controlled conditions . The process is optimized for high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Sulfanilyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Sulfanilyl Chloride: Similar to sulfanilyl fluoride but with a sulfonyl chloride group (SO₂Cl) instead of SO₂F.

    Sulfonyl Fluorides: A broader class of compounds with the general structure R-SO₂F.

Uniqueness of this compound: this compound is unique due to its balanced reactivity and stability. Unlike sulfanilyl chloride, it is less prone to hydrolysis and can be used under milder conditions . This makes it particularly useful in applications requiring selective and controlled reactivity.

Properties

IUPAC Name

4-aminobenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUKPIBWYZWYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059176
Record name Benzenesulfonyl fluoride, 4-amino-
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98-62-4
Record name 4-Aminobenzenesulfonyl fluoride
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Record name Sulfanilyl fluoride
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Record name Sulfanilyl fluoride
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Record name Benzenesulfonyl fluoride, 4-amino-
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Record name Benzenesulfonyl fluoride, 4-amino-
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Record name Sulphanilyl fluoride
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Record name SULFANILYL FLUORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What was the purpose of using sulfanilyl fluoride in the study?

A1: In the study, this compound was employed to synthesize a sulfanilic acid (SA) conjugate with human serum albumin (HSA) []. This conjugate, (sulfanilyl)₁₂-HSA, was designed to contain 12 molecules of sulfanilic acid per molecule of HSA. The researchers aimed to investigate sulfonamide drug allergy, and this conjugate, along with various sulfamethoxazole conjugates, served as a tool in their research [].

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